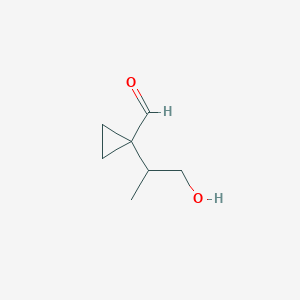

1-(1-Hydroxypropan-2-yl)cyclopropane-1-carbaldehyde

Description

1-(1-Hydroxypropan-2-yl)cyclopropane-1-carbaldehyde is a cyclopropane derivative featuring a carbaldehyde group at the 1-position and a 1-hydroxypropan-2-yl substituent. The cyclopropane ring imparts significant ring strain, which influences its reactivity and stability. This compound is of interest in organic synthesis and pharmaceutical research due to its unique stereoelectronic properties.

Properties

Molecular Formula |

C7H12O2 |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

1-(1-hydroxypropan-2-yl)cyclopropane-1-carbaldehyde |

InChI |

InChI=1S/C7H12O2/c1-6(4-8)7(5-9)2-3-7/h5-6,8H,2-4H2,1H3 |

InChI Key |

WRBOCCHCIMSDQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)C1(CC1)C=O |

Origin of Product |

United States |

Preparation Methods

Method Overview

This approach involves cyclopropanation of suitable unsaturated precursors bearing hydroxypropyl groups, followed by oxidation to introduce the aldehyde functionality. The process typically proceeds through the following stages:

Stepwise Procedure

| Step | Description | Conditions | Reagents | Reference/Notes |

|---|---|---|---|---|

| 1 | Synthesis of hydroxypropyl cyclopropane | Cyclopropanation of olefins | Dibromocarbene or Simmons–Smith reaction | Patent CN103058884B describes cyclopropanation using zinc carbenoids, which can be adapted for hydroxy-substituted olefins |

| 2 | Oxidation to aldehyde | Mild oxidation (e.g., Dess–Martin periodinane) | Dess–Martin reagent or PCC | Converts the cyclopropane alcohol to aldehyde |

- Mild reaction conditions

- High selectivity for aldehyde formation

- Requires pre-synthesis of suitable olefin precursors

- Possible side reactions during cyclopropanation

Synthesis via Ring-Opening and Functionalization of Cyclopropane Derivatives

Method Overview

This method involves initial synthesis of cyclopropane derivatives followed by selective ring-opening and functionalization to introduce the hydroxy and aldehyde groups.

Stepwise Procedure

| Step | Description | Conditions | Reagents | Reference/Notes |

|---|---|---|---|---|

| 1 | Cyclopropane ring formation | Carbenoid addition | Ethyl diazoacetate with suitable catalysts | Patent CN110862311A discusses efficient cyclopropanation under mild conditions |

| 2 | Hydroxy group installation | Hydroboration or nucleophilic addition | Borane or nucleophiles | Introduces hydroxyl group at the desired position |

| 3 | Oxidation to aldehyde | Oxidizing agents | PCC, Swern oxidation | Converts primary alcohol to aldehyde |

- Flexibility in functional group placement

- Potential for high yields

- Multi-step process

- Requires careful control of reaction conditions

Direct Synthesis from 1-Amino Cyclopropane Derivatives

Method Overview

Based on patent CN110862311A, a notable route involves transforming 1-amino cyclopropane derivatives into the target compound through oxidation and hydroxy functionalization steps.

Reaction Scheme

- Starting Material: 1-Amino cyclopropane methyl formate or related derivatives

- Transformation: Oxidation and hydrolysis steps to yield the hydroxypropan-2-yl derivative

Key Steps

| Step | Description | Conditions | Reagents | Remarks |

|---|---|---|---|---|

| 1 | Oxidation of amino group | Mild oxidants | Hydrogen peroxide or similar | Converts amino to hydroxyl groups |

| 2 | Hydrolysis and functionalization | Acidic or basic conditions | Hydrochloric acid or sodium hydroxide | Facilitates ring closure and aldehyde formation |

- Utilizes readily available amino cyclopropane derivatives

- Potential for high purity

- Requires precise control of oxidation conditions

- Possible side reactions during ring transformations

Summary of Key Reaction Conditions and Materials

| Parameter | Typical Range | Source/Reference | Notes |

|---|---|---|---|

| Reaction temperature | 0°C to 30°C | Patent CN110862311A | Mild conditions favored for selectivity |

| Solvents | Ethyl acetate, methyl alcohol, ethanol | Patent CN110862311A | For extraction and reaction media |

| Oxidants | Dess–Martin reagent, PCC | Literature | For aldehyde formation |

| Catalysts | Sodium nitrite, zinc powder | Patent CN110862311A | For cyclopropanation and ring closure |

Notes and Considerations

- The choice of synthetic route depends on the desired scale, purity, and available starting materials.

- Patent CN110862311A emphasizes an environmentally friendly, scalable process involving mild conditions and high yields (~60-70%), utilizing 1-amino cyclopropyl methyl formate as a raw material.

- The process involves initial formation of a cyclopropane ring via nucleophilic addition, followed by oxidation to the aldehyde.

- Alternative routes involve ring-opening and functionalization of pre-formed cyclopropane derivatives, offering flexibility in introducing hydroxyl and aldehyde groups.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Hydroxypropan-2-yl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxy group can participate in substitution reactions, such as esterification with carboxylic acids or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Carboxylic acids, acyl chlorides

Major Products:

Oxidation: 1-(1-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid

Reduction: 1-(1-Hydroxypropan-2-yl)cyclopropane-1-methanol

Substitution: Various esters and derivatives depending on the substituent

Scientific Research Applications

1-(1-Hydroxypropan-2-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Hydroxypropan-2-yl)cyclopropane-1-carbaldehyde depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the strain in the cyclopropane ring and the presence of functional groups. The aldehyde group can act as an electrophile, while the hydroxy group can participate in hydrogen bonding and nucleophilic substitution reactions.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound is compared to cyclopropane-1-carbaldehyde derivatives with varying substituents (Table 1). Key differences lie in the substituent groups, which modulate physicochemical properties and reactivity.

Table 1: Structural and Molecular Comparisons

*Estimated based on molecular formula.

Physicochemical Properties

- Polarity and Solubility : The hydroxypropan-2-yl group enhances water solubility compared to aromatic analogs (e.g., 1-(4-chlorophenyl)cyclopropane-1-carbaldehyde) but reduces it relative to the hydroxymethyl analog due to increased hydrophobicity from the branched chain .

- Reactivity : The aldehyde group is electrophilic, but substituents modulate reactivity. Electron-withdrawing groups (e.g., 4-chlorophenyl) increase electrophilicity, while bulky aliphatic substituents (e.g., 2-hydroxy-3-methylbutyl) may hinder nucleophilic attack .

Spectroscopic Features

- NMR Spectroscopy : The aldehyde proton resonates near δ 9.5–10.0 ppm (similar to δ 9.46 in 1-(naphthalen-2-ylethynyl)cyclopropane-1-carbaldehyde ). Hydroxypropan-2-yl protons include a hydroxyl proton (δ 1.0–5.0 ppm, broad) and methyl/methylene signals (δ 1.2–1.8 ppm).

- IR Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) and O-H stretch (~3300 cm⁻¹) are expected.

Biological Activity

1-(1-Hydroxypropan-2-yl)cyclopropane-1-carbaldehyde is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and various biological effects supported by case studies and research findings.

The synthesis of this compound typically involves the functionalization of cyclopropane derivatives. The compound can be synthesized through various methods, including alkylation and subsequent oxidation processes. The unique structure of the cyclopropane ring contributes to its distinctive electronic properties, making it an attractive target for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. The compound has been shown to modulate enzyme activity and receptor interactions, leading to various biochemical effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular processes.

- Receptor Modulation : It can bind to receptors, influencing signal transduction pathways that affect cell proliferation and survival.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent. For instance, derivatives of similar cyclopropane structures have shown effective inhibition against human myeloid leukemia cell lines without significant cytotoxicity on normal cells .

- Antimicrobial Properties : Cyclopropane derivatives are known for their antimicrobial activities. The presence of the cyclopropane ring enhances the binding affinity to microbial targets, leading to effective inhibition of growth .

- Anti-inflammatory Effects : Some studies have reported anti-inflammatory properties associated with compounds containing cyclopropane moieties, indicating a potential therapeutic role in inflammatory diseases .

Case Studies

A series of case studies highlight the biological efficacy of this compound:

Case Study 1: Antitumor Activity

In a study evaluating various cyclopropane derivatives, it was found that certain compounds exhibited IC50 values ranging from 49.79 µM to 113.70 µM against different cancer cell lines (RKO, PC-3, HeLa). The most potent derivative showed significant inhibition at lower concentrations .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of cyclopropane derivatives revealed that they effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications on the cyclopropane ring could enhance antimicrobial potency .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

| Biological Activity | IC50 Value (µM) | Cell Line/Organism |

|---|---|---|

| Antitumor | 49.79 - 113.70 | RKO, PC-3, HeLa |

| Antimicrobial | Varies | Gram-positive/negative bacteria |

| Anti-inflammatory | Not specified | In vitro models |

Q & A

What are the optimized synthetic routes for 1-(1-Hydroxypropan-2-yl)cyclopropane-1-carbaldehyde, and how do reaction variables influence yield?

Level: Basic

Methodological Answer:

The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of pre-existing cyclopropane derivatives. Key variables include:

- Catalysts: Transition-metal catalysts (e.g., Rh or Pd) for stereoselective cyclopropanation .

- Temperature: Low temperatures (−20°C to 0°C) to stabilize reactive intermediates like carbenes .

- Substituent Compatibility: The hydroxypropyl group may require protection (e.g., silylation) to prevent undesired side reactions during aldehyde formation .

Optimization Strategy: Use Design of Experiments (DoE) to screen parameters like catalyst loading, solvent polarity, and reaction time. For example, a 3-factor factorial design can identify interactions between variables affecting yield .

How do the cyclopropane ring and hydroxyl group influence the compound’s stability and reactivity?

Level: Basic

Methodological Answer:

- Cyclopropane Strain: The ring’s angle strain increases electrophilicity of the carbaldehyde group, enhancing reactivity in nucleophilic additions (e.g., with amines or alcohols) .

- Hydroxyl Group Effects: Hydrogen bonding with the aldehyde carbonyl can stabilize transition states in intramolecular reactions. However, steric hindrance from the hydroxypropyl chain may slow intermolecular reactions .

Experimental Validation: Compare reaction kinetics (via UV-Vis or NMR monitoring) of the compound with analogs lacking the hydroxyl group to isolate steric/electronic contributions .

What advanced spectroscopic techniques resolve structural ambiguities in this compound?

Level: Intermediate

Methodological Answer:

- X-ray Crystallography: Determines absolute stereochemistry and confirms cyclopropane ring geometry .

- 2D NMR (HSQC, HMBC): Assigns proton-carbon correlations to distinguish between aldehyde and hydroxyl proton environments .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C₇H₁₀O₂) and detects fragmentation patterns unique to cyclopropane derivatives .

Data Interpretation Example: In NOESY spectra, through-space interactions between the hydroxyl proton and cyclopropane methylene protons confirm spatial proximity .

How can computational models predict the compound’s interactions with biological targets?

Level: Advanced

Methodological Answer:

- Docking Simulations: Use software like AutoDock Vina to model binding to enzymes (e.g., aldehyde dehydrogenases). The aldehyde group may act as an electrophilic warhead, forming covalent adducts with catalytic cysteine residues .

- MD Simulations: Assess stability of ligand-target complexes in aqueous environments. For example, the hydroxyl group’s solvation energy impacts binding affinity .

Validation: Compare computational predictions with in vitro enzymatic inhibition assays. Discrepancies may indicate unmodeled solvent effects or conformational flexibility .

How should researchers address contradictions in reported reaction yields or spectroscopic data?

Level: Advanced

Methodological Answer:

Case Study: If NMR data for the aldehyde proton (δ ~9.5 ppm) conflicts across studies:

Reproduce Conditions: Verify solvent (e.g., DMSO-d₆ vs. CDCl₃) and temperature effects on chemical shifts .

Impurity Analysis: Use LC-MS to detect byproducts (e.g., aldol condensation products) that may skew integrations .

Cross-Validate: Compare with IR spectroscopy (C=O stretch ~1700 cm⁻¹) to confirm aldehyde presence .

Table 1: Example of Contradictory Data Resolution

| Parameter | Study A | Study B | Resolution Strategy |

|---|---|---|---|

| Aldehyde δ (ppm) | 9.6 | 9.2 | Check solvent (DMSO vs. CDCl₃) |

| Reaction Yield | 65% | 45% | Screen catalyst (Rh vs. Pd) |

What strategies mitigate decomposition during storage or handling?

Level: Intermediate

Methodological Answer:

- Stabilization: Store under inert atmosphere (N₂/Ar) at −20°C. Add radical inhibitors (e.g., BHT) to prevent aldehyde oxidation .

- Analytical Monitoring: Use TLC or HPLC to track degradation (e.g., dimerization via aldol reactions). Quantify purity monthly .

How does the compound’s stereochemistry influence its bioactivity?

Level: Advanced

Methodological Answer:

- Enantioselective Synthesis: Use chiral auxiliaries (e.g., Evans oxazolidinones) to control cyclopropane stereochemistry .

- Bioactivity Assays: Test enantiomers against microbial targets (e.g., E. coli). For example, the (1R,2S)-isomer may show enhanced antimicrobial activity due to better membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.